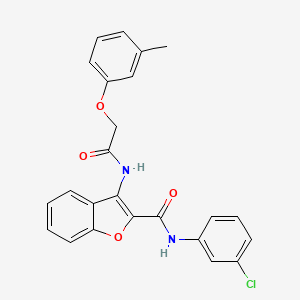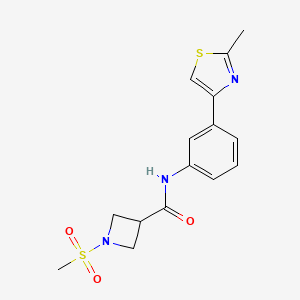
1-(methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide, also known as MTAPA, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Scientific Research Applications
Polymerization and Material Science Applications
- Activated Monomer Polymerization of N-Sulfonylazetidine : This study highlights the anionic polymerization of N-(methanesulfonyl)azetidine (MsAzet) to form polymers with sulfonyl groups incorporated into the polymer backbone. These polymers demonstrate properties akin to polyamides but with sulfonylamides replacing carboxamides, suggesting applications in novel polymeric material development (Reisman et al., 2020).
Synthesis of Heterocyclic Compounds and Pharmaceuticals
Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones : This research outlines the synthesis of complex heterocyclic compounds through reactions involving enaminones and sulfonyl azides, leading to compounds with potential pharmaceutical applications. The study provides insights into the reaction mechanisms and conditions favoring the formation of specific products (Shafran et al., 2022).
Asymmetric Synthesis of γ-Amino-Functionalised Vinyl Sulfones : Demonstrates the synthesis of compounds with potential as cysteine protease inhibitors, which are relevant in the pharmaceutical industry for the development of new medications (Evans et al., 2022).
Antibacterial, Antifungal, and Antitubercular Activities
- Synthesis and Pharmaceutical Importance of 2-Azetidinone Derivatives of Phenothiazine : Discusses the synthesis of a series of compounds evaluated for their antibacterial, antifungal, and antitubercular activities, showing acceptable activities in vitro. This research suggests the potential of these compounds in developing new therapeutic agents (Sharma et al., 2012).
Antimalarial Activities
- Theoretical Investigation of Some Antimalarial Sulfonamides as COVID-19 Drug : Explores the reactivity of N-(phenylsulfonyl)acetamide derivatives, showing promising antimalarial activity and suggesting potential applications in COVID-19 treatment research. This study combines experimental and computational insights, indicating the versatility of sulfonamide compounds in drug development (Fahim & Ismael, 2021).
Properties
IUPAC Name |
1-methylsulfonyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-10-16-14(9-22-10)11-4-3-5-13(6-11)17-15(19)12-7-18(8-12)23(2,20)21/h3-6,9,12H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRAHVOUFIVASJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
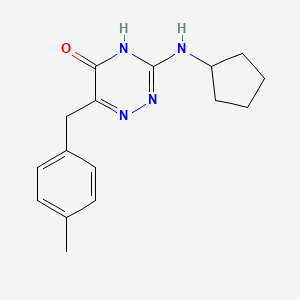
![(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2368621.png)
![methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2368623.png)
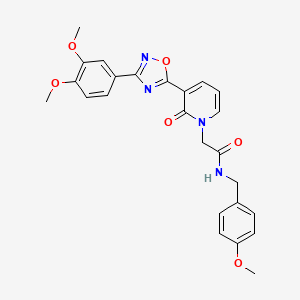
![4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2368626.png)
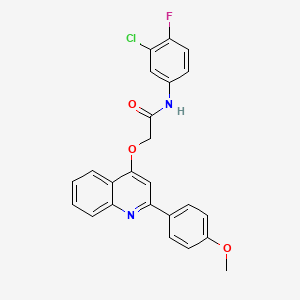
![11-Phenacyl-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2368631.png)
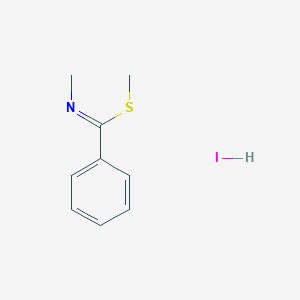
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368635.png)
![N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2368636.png)
![N-[2-(2-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2368637.png)
![2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2368638.png)
![methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2368639.png)
